molecular formula C8H6N2O2S B13155515 Methyl thiazolo[4,5-c]pyridine-6-carboxylate CAS No. 1206973-17-2

Methyl thiazolo[4,5-c]pyridine-6-carboxylate

Cat. No.: B13155515
CAS No.: 1206973-17-2
M. Wt: 194.21 g/mol
InChI Key: HNNSZAPLWHCQLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl thiazolo[4,5-c]pyridine-6-carboxylate is a heterocyclic compound that features a thiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl thiazolo[4,5-c]pyridine-6-carboxylate typically involves the condensation of appropriate thiazole and pyridine derivatives. One common method includes the reaction of 2-aminothiazole with a pyridine carboxylic acid derivative under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the fused ring system.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl thiazolo[4,5-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups on the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl thiazolo[4,5-c]pyridine-6-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound serves as a scaffold for the development of new drugs with potential anticancer, antibacterial, and antiviral activities.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

    Industrial Applications: The compound is utilized in the synthesis of advanced materials and as a building block for the production of specialty chemicals.

Mechanism of Action

Methyl thiazolo[4,5-c]pyridine-6-carboxylate can be compared with other similar compounds, such as:

    Thiazolopyridine Derivatives: These compounds share the thiazole-pyridine fused ring system but may have different substituents, leading to variations in their biological activities and chemical properties.

    Thiazolopyrimidine Derivatives: These compounds have a similar fused ring structure but with a pyrimidine ring instead of a pyridine ring, resulting in distinct pharmacological profiles.

Uniqueness: The uniqueness of this compound lies in its specific structural arrangement and the potential for diverse chemical modifications, making it a versatile scaffold for drug development and other applications.

Comparison with Similar Compounds

  • Thiazolopyridine derivatives
  • Thiazolopyrimidine derivatives
  • Pyranothiazole derivatives

Properties

CAS No.

1206973-17-2

Molecular Formula

C8H6N2O2S

Molecular Weight

194.21 g/mol

IUPAC Name

methyl [1,3]thiazolo[4,5-c]pyridine-6-carboxylate

InChI

InChI=1S/C8H6N2O2S/c1-12-8(11)5-2-7-6(3-9-5)10-4-13-7/h2-4H,1H3

InChI Key

HNNSZAPLWHCQLY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2C(=C1)SC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.